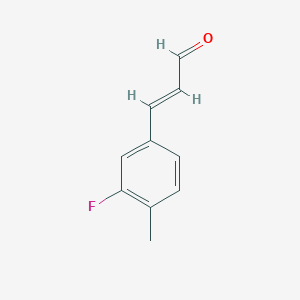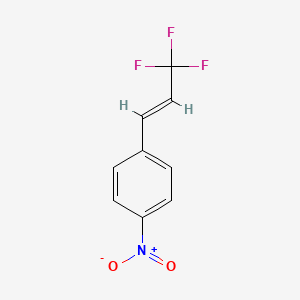
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-iodophenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Lacks the iodine atom and has different reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a methyl group instead of the phenyl group, leading to different chemical behavior.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but without the iodine atom, affecting its applications and reactivity.
Propriétés
Formule moléculaire |
C9H5F6IO |
|---|---|
Poids moléculaire |
370.03 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H |
Clé InChI |
NWOVMGAMYWGHLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


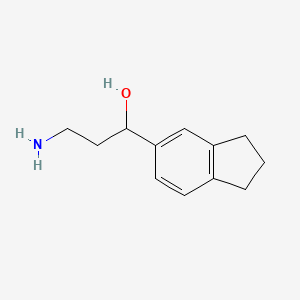
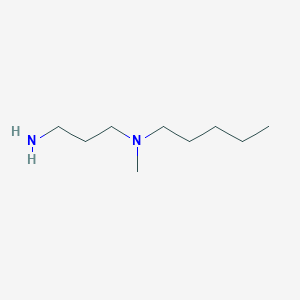
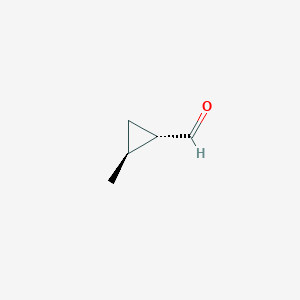

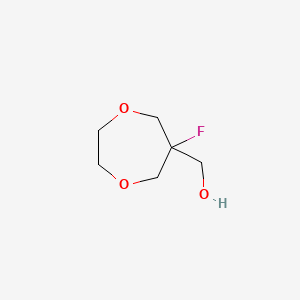
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)


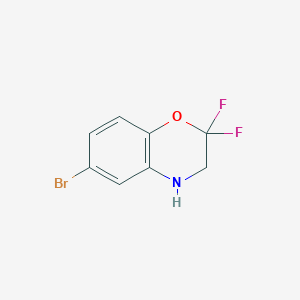
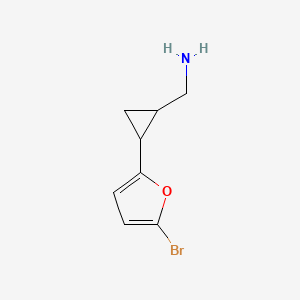
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
